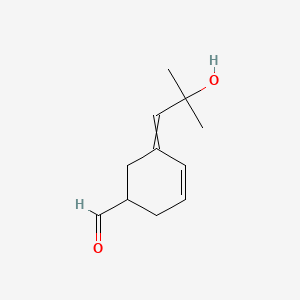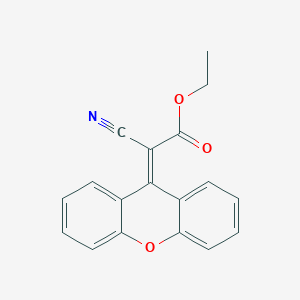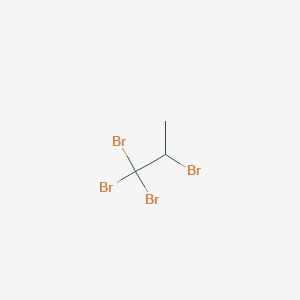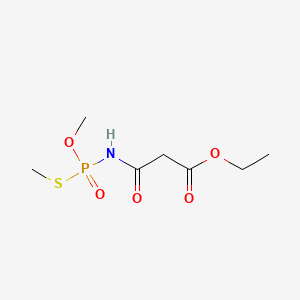
2-(Methylsulfanyl)-4-nitroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-4-nitroaniline is an organic compound that features both a nitro group and a methylsulfanyl group attached to an aniline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-4-nitroaniline typically involves the nitration of 2-(Methylsulfanyl)aniline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar nitration reactions but on a larger scale. The process would require careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in a pure form .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-4-nitroaniline can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Electrophiles such as halogens, sulfonyl chlorides, and nitrating agents.
Major Products Formed
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of 2-(Methylsulfanyl)-4-phenylenediamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-4-nitroaniline has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-4-nitroaniline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the methylsulfanyl group can modulate the compound’s lipophilicity and membrane permeability .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(Methylsulfanyl)aniline: Lacks the nitro group, making it less reactive in certain chemical transformations.
4-Nitroaniline: Lacks the methylsulfanyl group, affecting its solubility and reactivity profile.
2-(Methylsulfanyl)-5-nitroaniline: Similar structure but with the nitro group in a different position, leading to different reactivity and properties.
Uniqueness
2-(Methylsulfanyl)-4-nitroaniline is unique due to the presence of both the nitro and methylsulfanyl groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and the development of compounds with specific properties and activities.
Eigenschaften
CAS-Nummer |
69373-39-3 |
|---|---|
Molekularformel |
C7H8N2O2S |
Molekulargewicht |
184.22 g/mol |
IUPAC-Name |
2-methylsulfanyl-4-nitroaniline |
InChI |
InChI=1S/C7H8N2O2S/c1-12-7-4-5(9(10)11)2-3-6(7)8/h2-4H,8H2,1H3 |
InChI-Schlüssel |
XGKPTUGEOCZLIW-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC(=C1)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Chloro-2-azabicyclo[2.2.1]heptane](/img/structure/B14464125.png)
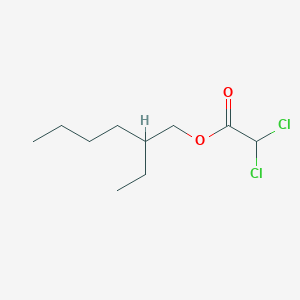
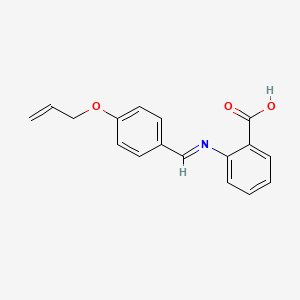
![2-[2-(4-Methylphenyl)ethenyl]-5-(trichloromethyl)-1,3,4-oxadiazole](/img/structure/B14464143.png)
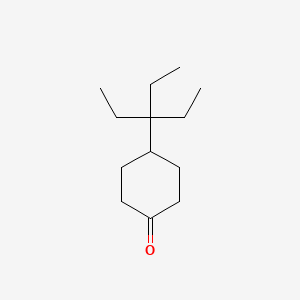
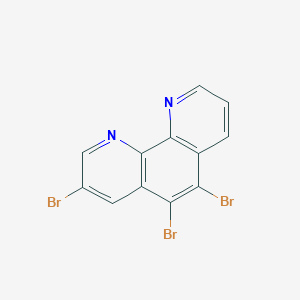
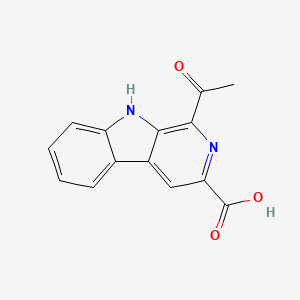
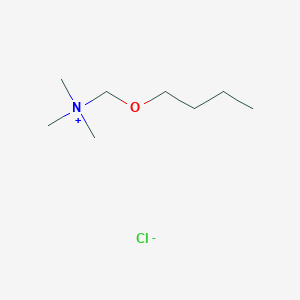
![2-[2-Chloro-5-(2,4-dichlorophenoxy)phenoxy]propanoic acid](/img/structure/B14464190.png)

